5-[4'-Carboxy-(1,1'-biphenyl)-2-yl]-2-triphenylmethyltetrazole
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4’-Carboxy-(1,1’-biphenyl)-2-yl]-2-triphenylmethyltetrazole typically involves the reaction of biphenyl derivatives with tetrazole compounds under controlled conditions. The specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the product .
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions in specialized reactors. The process includes the purification of the final product through crystallization or chromatography to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
5-[4’-Carboxy-(1,1’-biphenyl)-2-yl]-2-triphenylmethyltetrazole undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
5-[4’-Carboxy-(1,1’-biphenyl)-2-yl]-2-triphenylmethyltetrazole has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-[4’-Carboxy-(1,1’-biphenyl)-2-yl]-2-triphenylmethyltetrazole involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, altering their activity and leading to various biochemical effects . The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4,5,6-Hexa(4-carboxybiphenyl)benzene: This compound has a similar biphenyl structure but with additional carboxylic acid groups.
4-[4-[2,3,4,5,6-Pentakis[4-(4-carboxyphenyl)phenyl]phenyl]phenyl]benzoic acid: Another compound with a complex biphenyl structure and multiple carboxylic acid groups.
Uniqueness
5-[4’-Carboxy-(1,1’-biphenyl)-2-yl]-2-triphenylmethyltetrazole is unique due to its specific combination of biphenyl and tetrazole moieties, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various synthetic and research applications .
Properties
IUPAC Name |
4-[2-(2-trityltetrazol-5-yl)phenyl]benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H24N4O2/c38-32(39)25-22-20-24(21-23-25)29-18-10-11-19-30(29)31-34-36-37(35-31)33(26-12-4-1-5-13-26,27-14-6-2-7-15-27)28-16-8-3-9-17-28/h1-23H,(H,38,39) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNXRLUDAOCEHAV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4N=C(N=N4)C5=CC=CC=C5C6=CC=C(C=C6)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H24N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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